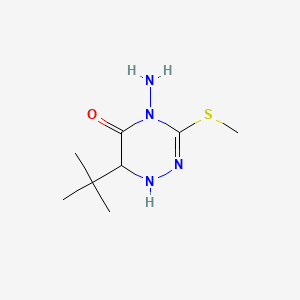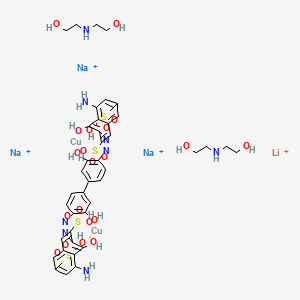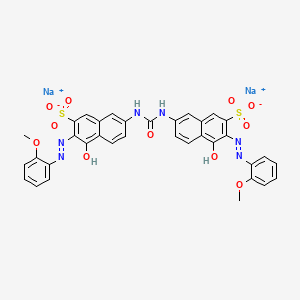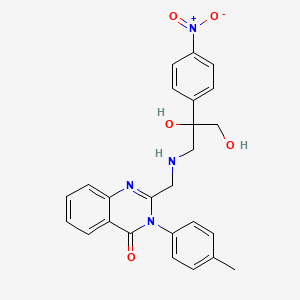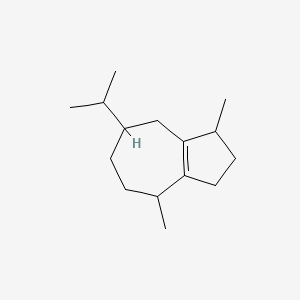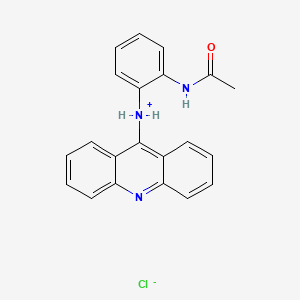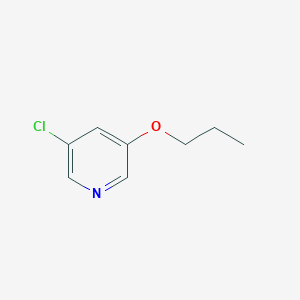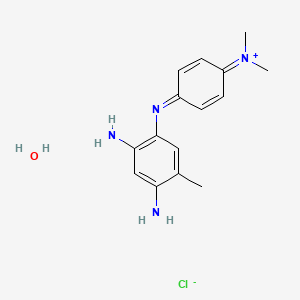
Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of toluylene blue 1-hydrate typically involves the reaction of ortho-toluidine with sulfur and an oxidizing agent. The process can be summarized as follows:
Starting Materials: Ortho-toluidine, sulfur, and an oxidizing agent.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure toluylene blue 1-hydrate.
Industrial Production Methods: In industrial settings, the production of toluylene blue 1-hydrate involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Toluylene blue 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various analytical applications.
Reduction: It can be reduced to leucomethylene blue, which has different staining properties.
Substitution: The aromatic ring of toluylene blue 1-hydrate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products:
Oxidation Products: Different oxidation states of the dye.
Reduction Products: Leucomethylene blue.
Substitution Products: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Toluylene blue 1-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in various analytical techniques.
Biology: Employed in histological staining to identify cellular components.
Medicine: Utilized in the diagnosis of oral cancers and other medical conditions.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for staining.
Wirkmechanismus
The mechanism of action of toluylene blue 1-hydrate involves its interaction with nucleic acids and other acidic tissue components. The dye binds to DNA and RNA, causing a metachromatic shift that results in a color change. This property is exploited in various staining techniques to highlight specific cellular structures . The molecular targets include nucleic acids and acidic polysaccharides, and the pathways involved are primarily related to the binding and staining of these components .
Vergleich Mit ähnlichen Verbindungen
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A related dye used in similar applications but with distinct spectral properties.
Thionine: A thiazine dye with applications in histology and microbiology.
Uniqueness: Toluylene blue 1-hydrate is unique due to its high affinity for nucleic acids and its ability to produce metachromatic staining. This makes it particularly useful for identifying specific cellular components and diagnosing medical conditions .
Eigenschaften
CAS-Nummer |
6424-34-6 |
|---|---|
Molekularformel |
C15H21ClN4O |
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate |
InChI |
InChI=1S/C15H18N4.ClH.H2O/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;;/h4-9H,1-3H3,(H3,16,17);1H;1H2 |
InChI-Schlüssel |
SBHAXIXLNVUZCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)

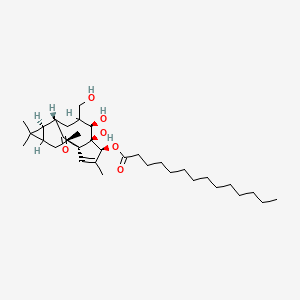
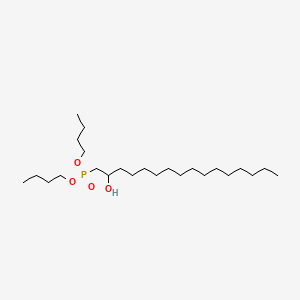
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

